Suc-YVAD-pNA

Description

Properties

IUPAC Name |

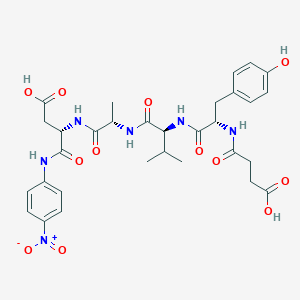

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPSYVHVOCTIDH-ZBBFOALVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of Suc-YVAD-pNA cleavage?

An In-depth Technical Guide to the Mechanism of Suc-YVAD-pNA Cleavage

This guide provides a detailed examination of the enzymatic cleavage of the chromogenic substrate this compound, a cornerstone tool for researchers, scientists, and drug development professionals investigating inflammatory pathways. We will delve into the core mechanism, the enzyme responsible, its activation, and the practical application of this substrate in quantitative assays.

The cleavage of this compound is primarily mediated by Caspase-1, a cysteine protease formerly known as Interleukin-1 Converting Enzyme (ICE).[1][2] Caspase-1 is a critical initiator of the inflammatory response.[1][3] Its primary physiological role is to process the precursors of pro-inflammatory cytokines, specifically pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, mature forms.[1][4] It also cleaves Gasdermin D to initiate pyroptosis, a pro-inflammatory form of programmed cell death.[1]

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is a tightly regulated process that occurs upon the assembly of a large, multi-protein complex known as the inflammasome.[4] This assembly is triggered by various inflammatory stimuli, including microbial products and endogenous danger signals.[4] The inflammasome provides a platform for pro-caspase-1 molecules to come into close proximity, facilitating their dimerization and subsequent auto-proteolytic cleavage.[5] This self-cleavage generates the active enzyme, which is a heterotetramer composed of two p20 and two p10 subunits.[1][6]

Signaling Pathway: Caspase-1 Activation via the Inflammasome

The following diagram illustrates the canonical inflammasome activation pathway leading to active Caspase-1.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. cephamls.com [cephamls.com]

- 3. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of Suc-YVAD-pNA: A Chromogenic Substrate for Inflammatory Caspases

For Immediate Release

This technical guide provides an in-depth analysis of the substrate specificity of Suc-YVAD-pNA, a valuable tool for researchers in the fields of apoptosis, inflammation, and drug development. We will delve into the quantitative kinetics of this substrate with various caspases, provide detailed experimental protocols for its use, and contextualize its application within relevant signaling pathways.

Introduction to Caspases and Substrate Specificity

Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Based on their function, caspases can be broadly categorized into initiators (e.g., caspase-8, caspase-9), effectors or executioners (e.g., caspase-3, caspase-7), and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5).

The specificity of a caspase for its substrate is primarily determined by the four amino acid residues immediately preceding the cleavage site (the P4 to P1 positions). The chromogenic substrate this compound (Succinyl-Tyrosine-Valine-Alanine-Aspartic acid-p-nitroanilide) is designed to mimic the natural cleavage site of caspase-1 substrates. Cleavage of the peptide bond after the aspartate residue by an active caspase releases the p-nitroanilide (pNA) chromophore, which can be quantified spectrophotometrically at 405 nm.

Quantitative Analysis of this compound Specificity

The utility of a synthetic substrate is defined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency and is the most reliable indicator of substrate specificity. While data for the succinyl-conjugated form is limited, the closely related acetylated form (Ac-YVAD-pNA) has been characterized. The following table summarizes the kinetic constants for the cleavage of a YVAD-pNA peptide by various human caspases.

| Caspase | Preferred Recognition Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-1 | YVAD/WEHD | 14 | 10.8 | 771,000 |

| Caspase-4 | (W/L)EHD | 16 | 7.9 | 494,000 |

| Caspase-5 | (W/L)EHD | 23 | 5.1 | 222,000 |

| Caspase-3 | DEVD | >1000 | <0.1 | <100 |

| Caspase-7 | DEVD | >1000 | <0.1 | <100 |

| Caspase-8 | (L/I)ETD | >1000 | <0.1 | <100 |

| Caspase-9 | LEHD | >1000 | <0.1 | <100 |

Note: The kinetic values presented are compiled from various sources and may be for Ac-YVAD-pNA as a close surrogate for this compound. The N-terminal protecting group (Succinyl vs. Acetyl) is generally considered to have a minimal effect on the core kinetic parameters for this class of substrates.

As the data illustrates, the YVAD tetrapeptide is a highly preferred substrate for caspase-1, and to a significant, though lesser, extent for the other inflammatory caspases, caspase-4 and caspase-5. In contrast, the executioner caspases (caspase-3 and -7) and initiator caspases (caspase-8 and -9) exhibit negligible activity towards this substrate, highlighting the specificity of this compound for the inflammatory caspase subfamily.

Caspase Signaling Pathways

The activation of inflammatory caspases, for which this compound is a substrate, is a key event in the innate immune response. This process is primarily mediated by multi-protein complexes called inflammasomes.

Caption: Inflammasome-mediated activation of Caspase-1.

Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) trigger the assembly of inflammasome complexes, such as the well-characterized NLRP3 inflammasome. This assembly leads to the recruitment and auto-activation of pro-caspase-1. Active caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms, which drive inflammatory responses.

Experimental Protocols

The following is a detailed protocol for determining the specificity of this compound for a panel of purified recombinant caspases.

Materials:

-

This compound (stock solution in DMSO)

-

Purified, active recombinant human caspases (caspase-1, -3, -4, -6, -7, -8, -9)

-

Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

DMSO (for control wells)

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X working solution of the Caspase Assay Buffer.

-

Dilute the this compound stock solution to a range of concentrations (e.g., from 1 µM to 200 µM) in Caspase Assay Buffer.

-

Dilute each purified active caspase to its optimal working concentration in Caspase Assay Buffer. This should be determined empirically for each enzyme.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of the 2X Caspase Assay Buffer to each well.

-

Add 10 µL of each this compound dilution to triplicate wells. For negative controls, add 10 µL of buffer with DMSO at the same concentration as the substrate wells.

-

To initiate the reaction, add 40 µL of the diluted active caspase solution to each well. For blank wells, add 40 µL of Caspase Assay Buffer.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance at 405 nm every 1-2 minutes for at least 30 minutes.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of pNA release can be calculated using the Beer-Lambert law (ε of pNA at 405 nm = 10,500 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Determine the catalytic efficiency (kcat/Km) for each caspase.

-

Caption: Workflow for determining caspase substrate specificity.

Conclusion

This compound is a highly specific and reliable chromogenic substrate for the measurement of caspase-1 activity. Its utility extends to the assay of other inflammatory caspases, namely caspase-4 and caspase-5, albeit with a lower catalytic efficiency. The negligible cleavage of this substrate by initiator and executioner caspases makes it an invaluable tool for specifically investigating the activation of inflammatory caspases and for screening potential inhibitors of these enzymes in the context of inflammatory diseases. The provided protocols and background information serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies.

A Technical Guide to the Role of Suc-YVAD-pNA in Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Suc-YVAD-pNA, a critical tool for the quantitative analysis of inflammasome activation. We will explore its mechanism of action, provide detailed experimental protocols, and visualize the complex signaling pathways it helps to elucidate.

Introduction: The Inflammasome and the Central Role of Caspase-1

The inflammasome is a multi-protein complex within the innate immune system that orchestrates the response to cellular danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] A key outcome of inflammasome assembly is the activation of Caspase-1, a cysteine protease that functions as the central executioner of the inflammasome's downstream effects.[1][3]

Activated Caspase-1 is responsible for two critical events:

-

Cytokine Maturation: It cleaves the precursor forms of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms.[1][4]

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, causing a lytic, pro-inflammatory form of cell death known as pyroptosis.[4][5]

Given its central role, the precise measurement of Caspase-1 activity is paramount for studying inflammasome function and for the development of therapeutics targeting inflammatory diseases.

This compound: A Chromogenic Substrate for Caspase-1

This compound (N-succinyl-tyrosyl-valyl-alanyl-aspartyl-p-nitroanilide) is a synthetic tetrapeptide specifically designed as a chromogenic substrate for Caspase-1.[6]

Mechanism of Action: The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site in pro-IL-1β recognized by Caspase-1.[5][6] The C-terminus of this peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon cleavage by active Caspase-1 between the aspartic acid (D) and pNA residues, the free pNA is released. This liberated pNA has a distinct yellow color, which can be quantified by measuring its absorbance with a spectrophotometer at a wavelength of 405 nm. The intensity of the yellow color is directly proportional to the enzymatic activity of Caspase-1 in the sample.[6][7]

While this compound is a preferred substrate for Caspase-1, it's important to note that it can also be cleaved by Caspase-4.[6]

Quantitative Data and Properties

Proper experimental design requires a clear understanding of the substrate's properties.

| Property | Value | Reference |

| Full Name | N-succinyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide | [6] |

| Abbreviation | This compound | [6] |

| Molecular Formula | C₃₁H₃₈N₆O₁₂ | [6] |

| Molecular Weight | 686.7 g/mol | [6] |

| Appearance | White to beige powder | [8] |

| pNA Absorbance λ | 405 nm | [6][7] |

| Purity | ≥95% - ≥98% (HPLC) | [6][8] |

| Typical Solvent | DMSO, DMF, Ethanol | [9] |

| Storage | -20°C, protected from light and moisture | [8][10] |

Table 1: Physicochemical properties of this compound.

Key Signaling Pathways and Visualizations

This compound is instrumental in dissecting the signaling cascades that lead to inflammasome activation. The most studied of these is the canonical NLRP3 inflammasome pathway, which requires two distinct signals.

Signal 1 (Priming): Initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this signal activates the NF-κB transcription factor. This leads to the upregulation of key inflammasome components, including NLRP3 itself and the precursor cytokine, pro-IL-1β.[1][3][4]

Signal 2 (Activation): A diverse array of stimuli, such as extracellular ATP, pore-forming toxins, or crystalline materials, triggers the assembly of the NLRP3 inflammasome complex.[1][3] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This proximity induces the auto-cleavage and activation of Caspase-1.[4]

Experimental Protocols

Here we provide detailed methodologies for common assays utilizing this compound.

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol measures intracellular Caspase-1 activity following inflammasome activation in cultured macrophages (e.g., THP-1 or bone marrow-derived macrophages).

A. Materials and Reagents:

-

Cell Culture Medium (e.g., RPMI-1640) with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

This compound substrate (stock solution in DMSO, e.g., 20 mM)

-

Caspase Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

B. Methodology:

-

Cell Seeding: Seed macrophages in a 12-well or 24-well plate and allow them to adhere and differentiate if necessary (e.g., PMA treatment for THP-1 cells).[11]

-

Priming (Signal 1): Replace the medium with fresh, low-serum medium. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[12] Include an unprimed control.

-

Activation (Signal 2): Stimulate the primed cells with an NLRP3 activator, such as ATP (e.g., 3-5 mM) for 30-60 minutes or Nigericin (e.g., 10-20 µM) for a similar duration.[12]

-

Cell Lysis:

-

Carefully aspirate the culture medium.

-

Wash the cells once with cold DPBS.

-

Add 50-100 µL of cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

-

Protein Quantification: Determine the protein concentration of each supernatant (e.g., using a Bradford or BCA assay) to normalize Caspase-1 activity later.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.

-

Add 25-50 µg of protein lysate to the corresponding wells. Adjust the volume with Lysis Buffer to ensure all wells have the same total volume.

-

Include a blank control containing only Lysis Buffer and Assay Buffer.

-

-

Reaction Initiation: Dilute the this compound stock solution in Caspase Assay Buffer to a final working concentration of 200 µM. Add 10 µL of this solution to each well to initiate the reaction.[13]

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: Subtract the blank reading from all samples. Normalize the absorbance values to the protein concentration of each lysate to determine the specific activity.

Protocol 2: In Vitro Caspase-1 Inhibition Assay

This protocol is designed to screen for potential inhibitors of Caspase-1 activity using a purified, recombinant enzyme.

A. Materials and Reagents:

-

Recombinant active human Caspase-1

-

Caspase Assay Buffer (as described above)

-

This compound substrate

-

Test inhibitors (dissolved in DMSO)

-

Known Caspase-1 inhibitor (e.g., Ac-YVAD-CHO or Ac-YVAD-CMK) as a positive control.[5][14]

-

96-well clear, flat-bottom microplate

-

Microplate reader

B. Methodology:

-

Assay Setup:

-

To appropriate wells in a 96-well plate, add 50 µL of Caspase Assay Buffer.

-

Add 5 µL of diluted test inhibitor or positive control to the wells. For the 100% activity control, add 5 µL of the solvent (e.g., DMSO).[14]

-

Add 5 µL of diluted recombinant Caspase-1 enzyme to all wells except the blank.[14]

-

-

Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[14]

-

Reaction Initiation: Add 10 µL of 200 µM this compound to all wells to start the reaction.[14]

-

Incubation and Measurement: Incubate for 1-2 hours at 37°C. Read the absorbance at 405 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Considerations

This compound is a robust, cost-effective, and widely accessible tool for quantifying Caspase-1 activity, making it indispensable for inflammasome research. Its simple colorimetric readout allows for high-throughput screening of inflammasome modulators.

Limitations:

-

Specificity: While highly selective, other caspases (like caspase-4 and -5) can cleave the YVAD sequence, which could be a confounding factor in certain contexts.[6][13]

-

Sensitivity: Colorimetric assays are generally less sensitive than fluorometric (e.g., Ac-YVAD-AFC) or luminescent (e.g., Caspase-Glo®) assays.[11][14] For studies with low levels of Caspase-1 expression or activity, these alternative substrates may be more appropriate.

-

Enzyme Stability: Active Caspase-1 is known to be highly labile, with a short half-life, which can impact measurements in cell-free systems.[15]

Despite these limitations, the this compound assay remains a cornerstone technique, providing reliable and quantifiable data that has been fundamental to advancing our understanding of the inflammasome's role in health and disease.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Ac-YVAD-pNA ≥98% (HPLC) | 149231-66-3 [sigmaaldrich.com]

- 8. Ac-YVAD-pNA ≥98% (HPLC) | 149231-66-3 [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 13. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Suc-YVAD-pNA in Elucidating Pyroptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic insults and endogenous danger signals. It plays a crucial role in the innate immune response, but its dysregulation is implicated in various inflammatory diseases and cancers. A key executioner of the canonical pyroptosis pathway is Caspase-1, a cysteine protease responsible for the cleavage of proinflammatory cytokines and the pore-forming protein Gasdermin D (GSDMD). Understanding the activity of Caspase-1 is therefore paramount to studying pyroptosis. This technical guide provides an in-depth overview of Suc-YVAD-pNA, a chromogenic substrate widely used for the sensitive detection of Caspase-1 activity, and its application in dissecting the pyroptosis signaling cascade.

This compound: A Tool for Quantifying Caspase-1 Activity

This compound (N-Succinyl-Tyrosine-Valine-Alanine-Aspartic acid p-nitroanilide) is a synthetic tetrapeptide that mimics the preferred cleavage site of Caspase-1.[1][2] The peptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic acid), is recognized and cleaved by active Caspase-1 after the aspartate residue.[1][3] This cleavage event liberates the chromophore p-nitroanilide (pNA), which can be readily quantified by measuring its absorbance at 405 nm.[3][4] The amount of pNA released is directly proportional to the enzymatic activity of Caspase-1 in the sample.[5] While primarily a substrate for Caspase-1, it's worth noting that this compound can also be cleaved by Caspase-4.[3]

Physicochemical and Kinetic Properties

A comprehensive understanding of the substrate's properties is essential for accurate and reproducible experimental design. The table below summarizes key data for this compound and the closely related substrate Ac-YVAD-pNA.

| Property | Value | Reference |

| Full Name | N-Succinyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine | [3] |

| Molecular Formula | C₃₁H₃₈N₆O₁₂ | [3] |

| Molecular Weight | 686.7 g/mol | [3] |

| CAS Number | 208264-84-0 | [3] |

| Absorbance Maximum (pNA) | 405 nm | [3][4] |

| kcat (for Ac-YVAD-pNA) | 0.78 s⁻¹ | [6] |

| Storage Temperature | -20°C | [3] |

The Canonical Pyroptosis Pathway

The canonical pyroptosis pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by cytosolic pattern recognition receptors (PRRs).[7][8] This recognition leads to the assembly of a multi-protein complex called the inflammasome.[9] The inflammasome typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1.[8][9] The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation.[9]

Active Caspase-1 then orchestrates the downstream inflammatory effects by cleaving two main substrates:

-

Pro-inflammatory Cytokines: Pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) are cleaved into their mature, biologically active forms (IL-1β and IL-18).[9]

-

Gasdermin D (GSDMD): GSDMD is cleaved into an N-terminal pore-forming domain (GSDMD-N) and a C-terminal inhibitory domain (GSDMD-C).[8] The GSDMD-N fragments translocate to the plasma membrane and oligomerize to form large pores, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents.[8][10]

Experimental Protocol: Caspase-1 Colorimetric Assay

This protocol outlines the general steps for measuring Caspase-1 activity in cell lysates using this compound. It is based on established protocols for similar YVAD-pNA substrates.[4][11]

Materials

-

Cells of interest (e.g., macrophages, monocytes)

-

Inducing agent for pyroptosis (e.g., LPS, nigericin)

-

Phosphate-buffered saline (PBS)

-

Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

Protein assay reagent (e.g., BCA kit)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

This compound substrate (e.g., 4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Cell Culture and Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Treat cells with the appropriate stimulus to induce pyroptosis. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).[11]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 2-5 x 10⁶ cells) and incubate on ice for 10 minutes.[4]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.[11]

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the assay (e.g., 100-200 µg of protein per assay).

-

-

Caspase-1 Activity Assay:

-

To each well of a 96-well plate, add 50 µL of the normalized cell lysate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 4 mM this compound substrate to each well (final concentration of 200 µM).

-

Include control wells:

-

Blank (Lysis Buffer, Reaction Buffer, Substrate)

-

Negative Control (lysate from untreated cells)

-

Positive Control (lysate from treated cells or purified active Caspase-1)

-

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

The fold-increase in Caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[5]

-

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyroptosis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Inflammasome - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. resources.rndsystems.com [resources.rndsystems.com]

An In-Depth Technical Guide to Suc-YVAD-pNA: Structure, Function, and Application in Caspase-1 Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromogenic caspase-1 substrate, Suc-YVAD-pNA (Succinyl-Tyrosine-Valine-Alanine-Aspartic acid-p-nitroanilide). It details its chemical structure, mechanism of action, and its application in the study of caspase-1, a key enzyme in inflammation and apoptosis. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to support researchers in their understanding and utilization of this important tool.

Core Concepts: Understanding this compound

This compound is a synthetic tetrapeptide linked to a p-nitroanilide (pNA) chromophore. It serves as a specific substrate for caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE), and to a lesser extent, caspase-4. The specificity of this substrate is conferred by the peptide sequence Tyr-Val-Ala-Asp (YVAD), which is recognized by the active site of caspase-1.

Mechanism of Action:

The fundamental principle behind the use of this compound lies in a colorimetric assay. In the presence of active caspase-1, the substrate is cleaved at the C-terminal side of the aspartic acid residue. This enzymatic cleavage releases the p-nitroanilide moiety, which is a yellow chromophore. The amount of pNA released can be quantified by measuring the absorbance of light at 405 nm. The intensity of the yellow color is directly proportional to the caspase-1 activity in the sample.

Quantitative Data

Precise quantitative data is essential for designing and interpreting experiments. The following table summarizes the key physical, chemical, and kinetic properties of this compound and its interaction with caspase-1.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₈N₆O₁₂ | N/A |

| Molecular Weight | 686.7 g/mol | N/A |

| Excitation Wavelength (pNA) | Not Applicable | N/A |

| Emission Wavelength (pNA) | 405 nm (Absorbance) | N/A |

| Kinetic Parameters (Ac-YVAD-pNA with Caspase-1) | ||

| kcat | 0.78 s⁻¹ | N/A |

| Km | Value not found for this compound | N/A |

| Typical Substrate Concentration in Assay | 50 - 200 µM | N/A |

Note on Kinetic Parameters: While the exact Michaelis-Menten constant (Km) for this compound could not be definitively located in the searched literature, the catalytic rate constant (kcat) for the closely related substrate Ac-YVAD-pNA is provided. For a different caspase-1 substrate, a Km of 18 µM has been reported. Researchers should determine the optimal substrate concentration empirically for their specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for a typical caspase-1 activity assay using this compound in a 96-well plate format.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. Store at 4°C. Add DTT fresh before use.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.

-

pNA Standard (1 mM): Dissolve p-nitroaniline in DMSO. Store in aliquots at -20°C.

Sample Preparation

Cell Lysates:

-

Induce apoptosis or inflammation in cell culture as per the experimental design.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Tissue Homogenates:

-

Excise and wash the tissue with ice-cold PBS.

-

Homogenize the tissue in ice-cold Lysis Buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay and determine the protein concentration.

Caspase-1 Activity Assay

-

Prepare a pNA Standard Curve:

-

Perform serial dilutions of the 1 mM pNA stock solution in Assay Buffer to obtain standards ranging from 0 to 200 µM.

-

Add 100 µL of each standard to separate wells of a 96-well plate.

-

-

Set up the Assay Plate:

-

In separate wells of the 96-well plate, add 50-100 µg of cell or tissue lysate.

-

Bring the total volume in each well to 90 µL with Assay Buffer.

-

Include a blank control well containing only Assay Buffer.

-

-

Initiate the Reaction:

-

Add 10 µL of 2 mM this compound working solution (diluted from the 10 mM stock in Assay Buffer) to each well to achieve a final concentration of 200 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the level of caspase activity.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the pNA standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of pNA produced in each sample.

-

Express caspase-1 activity as the amount of pNA released per unit of time per amount of protein (e.g., nmol pNA/hour/mg protein).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate the inflammasome signaling pathway and a typical experimental workflow for a caspase-1 assay.

Inflammasome Signaling Pathway

The Core Principles of Colorimetric Caspase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies of colorimetric caspase assays, a cornerstone technique for studying apoptosis. Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic process, acting as key mediators in the intricate signaling cascades that lead to programmed cell death. Their activity serves as a reliable biomarker for apoptosis, making its quantification crucial in various research fields, including cancer biology, neurodegenerative diseases, and drug discovery.

The Biochemical Basis of Colorimetric Caspase Detection

Colorimetric caspase assays are predicated on a straightforward yet robust enzymatic reaction. The core of this method lies in the use of a synthetic peptide substrate that mimics the natural cleavage site of a specific caspase. This peptide is chemically linked to a chromophore, most commonly p-nitroaniline (pNA).

In its conjugated form, the substrate is colorless. However, upon incubation with a sample containing active caspases, the enzyme recognizes and cleaves the peptide sequence, liberating the pNA chromophore.[1][2] The released pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm.[3][4][5][6] The intensity of the color produced is directly proportional to the amount of active caspase present in the sample, allowing for quantitative measurement of enzyme activity using a spectrophotometer or a microplate reader.[1][3][4][5]

The general reaction can be summarized as follows:

Caspase-Specific Peptide-pNA (Colorless) + Active Caspase → Cleaved Peptide + pNA (Yellow)

The Caspase Family and Their Substrate Specificities

The caspase family is broadly categorized into three groups based on their function: initiator caspases, executioner caspases, and inflammatory caspases.[3] Initiator caspases (e.g., Caspase-2, -8, -9, -10) are activated at the onset of apoptosis and are responsible for activating the downstream executioner caspases. Executioner caspases (e.g., Caspase-3, -6, -7) carry out the widespread cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] Inflammatory caspases (e.g., Caspase-1, -4, -5) are primarily involved in cytokine maturation and inflammatory responses.[3]

The specificity of each caspase is determined by its preference for a particular four-amino-acid sequence (tetrapeptide) at the cleavage site. This specificity is exploited in colorimetric assays by designing peptide substrates that are preferentially cleaved by a particular caspase.

| Caspase | Preferred Tetrapeptide Sequence | Common pNA Substrate |

| Initiator Caspases | ||

| Caspase-2 | Val-Asp-Val-Ala-Asp (VDVAD) | Ac-VDVAD-pNA[3] |

| Caspase-8 | (Ile/Leu)-Glu-Thr-Asp (IETD/LETD) | Ac-IETD-pNA |

| Caspase-9 | Leu-Glu-His-Asp (LEHD) | Ac-LEHD-pNA |

| Caspase-10 | Ala-Glu-Val-Asp (AEVD) | Ac-AEVD-pNA[4] |

| Executioner Caspases | ||

| Caspase-3 | Asp-Glu-Val-Asp (DEVD) | Ac-DEVD-pNA[3][4][5] |

| Caspase-6 | Val-Glu-Ile-Asp (VEID) | Ac-VEID-pNA[7] |

| Caspase-7 | Asp-Glu-Val-Asp (DEVD) | Ac-DEVD-pNA |

| Inflammatory Caspases | ||

| Caspase-1 | (Trp/Tyr)-Glu-His-Asp (WEHD/YVAD) | Ac-YVAD-pNA, Ac-WEHD-pNA[8] |

| Caspase-4 | Leu-Glu-Val-Asp (LEVD) | Ac-LEVD-pNA[5][9][10] |

| Caspase-5 | Trp-Glu-His-Asp (WEHD) | Ac-WEHD-pNA[11] |

Apoptotic Signaling Pathways and Caspase Activation

Understanding the major signaling pathways that lead to caspase activation is essential for interpreting the results of caspase assays. The two primary pathways of apoptosis are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and pro-caspase-8. The proximity of multiple pro-caspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their auto-activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3.[12]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[1][9] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form a large protein complex known as the apoptosome.[1][4][9] The apoptosome then recruits and activates pro-caspase-9.[1][9] Active caspase-9, in turn, cleaves and activates executioner caspases like caspase-3, thereby initiating the final stages of apoptosis.[1][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TNFα-induced macrophage death via caspase-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. tribioscience.com [tribioscience.com]

- 5. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 6. apexbt.com [apexbt.com]

- 7. tribioscience.com [tribioscience.com]

- 8. cephamls.com [cephamls.com]

- 9. Caspase-4 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 10. Caspase 4 Assay Kit (Colorimetric) (ab65659) | Abcam [abcam.com]

- 11. Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AC-VEID-PNA (CASPASE 6 Chromogenic Substrate) | CAS 189684-54-6 [chemicalbook.com]

An In-depth Technical Guide to Suc-YVAD-pNA: A Chromogenic Substrate for Caspase-1 and Caspase-4

This guide provides comprehensive technical information and handling protocols for Suc-YVAD-pNA, a valuable tool for researchers, scientists, and drug development professionals studying inflammatory and apoptotic pathways.

Product Information

This compound, or N-Succinyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide, is a synthetic tetrapeptide that serves as a chromogenic substrate for caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE) and caspase-4.[1][2] The substrate incorporates the preferred cleavage sequence for these caspases, Tyr-Val-Ala-Asp (YVAD).[1]

Upon enzymatic cleavage by active caspase-1 or caspase-4, the p-nitroanilide (pNA) moiety is released.[1][2] Free pNA is a chromophore that can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[1][3] This allows for a straightforward and sensitive colorimetric assay to determine the activity of these caspases.

Chemical Properties

| Property | Value |

| Synonyms | Caspase-1 and Caspase-4 Chromogenic Substrate, Suc-Tyr-Val-Ala-Asp-p-nitroanilide |

| CAS Number | 208264-84-0[1][3] |

| Molecular Formula | C₃₁H₃₈N₆O₁₂[1] |

| Molecular Weight | 686.7 g/mol [1] |

| Purity | ≥95%[1][3] |

| Appearance | Solid |

| Solubility | Soluble in 50% Acetic Acid[1][2] |

| Excitation/Emission (for pNA) | 405 nm (absorbance) |

Storage and Handling

| Aspect | Recommendation |

| Storage Temperature | -20°C[1][2] |

| Shipping Conditions | Room temperature in the continental US; may vary elsewhere.[1] |

| Stability | ≥ 4 years at -20°C[1] |

| Handling Precautions | Avoid inhalation of dust and contact with skin and eyes. Use personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area.[4] |

| Stock Solution Storage | Once dissolved, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For use within one month, store at -20°C; for up to six months, store at -80°C.[2] |

Mechanism of Action and Signaling Pathway

This compound is a tool to measure the activity of caspase-1, a key protease in the inflammatory response. Caspase-1 is activated within a multi-protein complex called the inflammasome.[1][2][5] The formation of the inflammasome is triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5]

The most well-characterized inflammasome is the NLRP3 inflammasome. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.

Activated caspase-1 has several downstream effects, most notably the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[2] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5] The activity of caspase-1, and therefore the activation of the inflammasome, can be monitored by observing the cleavage of this compound.

Caption: Caspase-1 activation via the inflammasome signaling pathway.

Experimental Protocols

The following is a generalized protocol for a caspase-1 activity assay using this compound in cell lysates. Optimization may be required for specific cell types and experimental conditions.

Reagents and Buffers

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.

-

This compound Stock Solution: 10 mM in DMSO.

-

pNA Standard: 1 mM p-nitroanilide in DMSO for standard curve generation.

Assay Procedure

-

Sample Preparation (Cell Lysates):

-

Induce apoptosis or inflammasome activation in your cell line of interest. A negative control (uninduced cells) should be run in parallel.

-

For adherent cells, scrape and collect them. For suspension cells, centrifuge to pellet.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10⁶ cells per 50 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well microplate, add 50-100 µg of cell lysate protein per well.

-

Bring the final volume of each well to 50 µL with Assay Buffer.

-

Add 5 µL of 10 mM this compound stock solution to each well (final concentration 200 µM).

-

Include a blank control (Assay Buffer and substrate only).

-

For a standard curve, prepare serial dilutions of the pNA standard in Assay Buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve by plotting the absorbance of the pNA standards versus their known concentrations.

-

Determine the concentration of pNA produced in each sample from the standard curve.

-

Caspase-1 activity can be expressed as the amount of pNA released per unit of protein per unit of time. The fold-increase in activity can be determined by comparing the activity in the induced sample to the uninduced control.

-

Caption: Experimental workflow for a caspase-1 activity assay.

Conclusion

This compound is a reliable and widely used substrate for the colorimetric detection of caspase-1 and caspase-4 activity. Its use in conjunction with the protocols outlined in this guide can provide valuable insights into the activation of the inflammasome and the progression of inflammatory and apoptotic processes. Proper handling and storage are crucial to ensure the integrity and performance of this reagent.

References

- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Caspase-1 Assay Kit (Colorimetric) (ab273268) | Abcam [abcam.com]

- 4. Ac-AEVD-pN(Caspase-10 Substrate)|MSDS [dcchemicals.com]

- 5. Inflammasome - Wikipedia [en.wikipedia.org]

Navigating the Solubility and Stability of Suc-YVAD-pNA: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of critical reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the solubility and stability of the caspase-1 substrate, Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Suc-YVAD-pNA), offering quantitative data, detailed experimental protocols, and key insights into its handling and application.

Executive Summary

This compound is a widely utilized chromogenic substrate for the detection of caspase-1 activity, a key enzyme in the inflammatory cascade. Its utility in high-throughput screening and mechanistic studies is contingent on its proper solubilization and stability in aqueous buffers. This document consolidates available data on the solubility of this compound in various solvents and provides guidance on its stability under different pH and temperature conditions. Detailed protocols for assessing its solubility and stability are presented, alongside a discussion of the signaling pathway in which it plays a crucial role.

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions and the design of enzymatic assays. While sparingly soluble in aqueous solutions, it exhibits high solubility in organic solvents.

Quantitative Solubility Data

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL | The solvent of choice for preparing high-concentration stock solutions. |

| 50% Acetic Acid | Soluble | Useful for specific applications but may not be compatible with all assay conditions due to low pH. |

| Aqueous Buffers (PBS, Tris, HEPES) | Poor | Direct dissolution in aqueous buffers is challenging and not recommended for primary stock solutions. |

Data compiled from publicly available product information sheets.

Protocol for Determining Solubility

A standardized protocol to determine the solubility of this compound in a specific buffer is outlined below. This method relies on the spectrophotometric properties of p-nitroaniline (pNA).

Principle: A saturated solution of this compound is prepared, and after filtration, the concentration of the dissolved substrate is determined by measuring its absorbance after complete enzymatic cleavage and release of pNA.

Materials:

-

This compound

-

Buffer of interest (e.g., PBS, Tris-HCl, HEPES)

-

Recombinant active caspase-1

-

Microplate reader

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of this compound to a known volume of the buffer of interest.

-

Incubate the suspension at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

-

Prepare serial dilutions of the clear filtrate.

-

To each dilution, add a sufficient concentration of active caspase-1 to ensure complete cleavage of the substrate.

-

Incubate until the reaction is complete, indicated by a stable yellow color.

-

Measure the absorbance at 405 nm.

-

Calculate the concentration of released pNA using its molar extinction coefficient (ε = 10,500 M⁻¹cm⁻¹). This corresponds to the initial concentration of dissolved this compound.

Figure 1. Workflow for determining the solubility of this compound.

Stability of this compound in Buffers

The stability of this compound in solution is influenced by several factors, including pH, temperature, and the presence of other chemical species. Degradation can occur through hydrolysis of the peptide bonds or the p-nitroanilide linkage.

General Stability Guidelines

-

pH: Peptide bonds are generally most stable around neutral pH. Both acidic and basic conditions can accelerate hydrolysis. The succinyl group and the p-nitroanilide moiety may also be susceptible to pH-dependent degradation.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage, frozen conditions are recommended.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the peptide. Aliquoting stock solutions is highly recommended.

Recommended Storage Conditions

| Solution Type | Storage Temperature | Duration |

| Lyophilized Powder | -20°C | Several years |

| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months |

| Working Dilutions in Aqueous Buffer | 2-8°C | For immediate use; prepare fresh daily |

Protocol for Assessing Stability

The stability of this compound in a specific buffer can be assessed by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Principle: A solution of this compound is incubated under defined conditions (buffer, pH, temperature). At various time points, aliquots are analyzed by reverse-phase HPLC to quantify the remaining intact substrate.

Materials:

-

This compound

-

Buffer of interest

-

HPLC system with a C18 column and UV detector

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator or water bath

Procedure:

-

Prepare a solution of this compound in the buffer of interest at a known concentration.

-

Incubate the solution at the desired temperature.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Immediately analyze the aliquot by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

-

Monitor the elution profile at a wavelength where both the intact substrate and potential degradation products absorb (e.g., 280 nm or 315 nm for the pNA moiety).

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining intact substrate versus time to determine the degradation rate and half-life.

Figure 2. Workflow for assessing the stability of this compound.

Role in Signaling Pathways and Experimental Applications

This compound is a key tool for studying the inflammasome signaling pathway, where caspase-1 plays a central role.

Caspase-1 Activation in the Inflammasome Pathway

The inflammasome is a multi-protein complex that, upon activation by various stimuli (e.g., pathogens, cellular stress), leads to the cleavage and activation of pro-caspase-1. Active caspase-1 then cleaves its substrates, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, pro-inflammatory forms.

Figure 3. Role of this compound in the inflammasome pathway.

Caspase-1 Activity Assay

The cleavage of this compound by caspase-1 releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm. This forms the basis of a simple and robust colorimetric assay for caspase-1 activity.

Figure 4. General workflow for a caspase-1 activity assay.

Conclusion

The successful use of this compound in research and drug development hinges on a thorough understanding of its solubility and stability. While highly soluble in DMSO, its limited aqueous solubility necessitates careful preparation of working solutions. The stability of this compound is pH and temperature-dependent, and for quantitative and reproducible results, it is crucial to use freshly prepared aqueous solutions and to store stock solutions appropriately. The protocols and data presented in this guide provide a framework for researchers to optimize their experimental conditions and ensure the reliability of their findings when using this important biochemical tool.

Methodological & Application

Application Notes: Suc-YVAD-pNA Caspase-1 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the determination of caspase-1 activity in cell lysates using the colorimetric substrate Suc-YVAD-pNA (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide).

Principle of the Assay

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key mediator of inflammation.[1][2][3] This assay quantifies caspase-1 activity based on the cleavage of a specific peptide substrate. The synthetic tetrapeptide YVAD (Tyr-Val-Ala-Asp) is a preferred cleavage sequence for caspase-1.[4][5] In this assay, the YVAD peptide is conjugated to a chromophore, p-nitroanilide (pNA).[6][7] When active caspase-1 in a cell lysate cleaves the substrate at the aspartate residue, pNA is released.[6][8][9] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[4][6][8][9][10][11] The amount of pNA released is directly proportional to the caspase-1 activity in the sample.

Caspase-1 Activation Pathway

Caspase-1 is typically activated through a multi-protein complex called the inflammasome.[2][12] In response to various stimuli, such as pathogens or cellular stress, sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC.[12][13] ASC then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-activation through dimerization and subsequent cleavage into its active p20 and p10 subunits.[2][14] Activated caspase-1 then proceeds to cleave its downstream targets, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), leading to their maturation and secretion, as well as Gasdermin D, which induces pyroptotic cell death.[2]

Experimental Protocol

This protocol outlines the steps for measuring caspase-1 activity in cell lysates.

Materials and Reagents

| Reagent | Storage |

| Cell Lysis Buffer | 4°C after opening |

| 2x Reaction Buffer | 4°C after opening |

| This compound (4 mM) | -20°C, protect from light |

| Dithiothreitol (DTT, 1 M) | -20°C |

| Dilution Buffer | 4°C |

Procedure

1. Sample Preparation (Cell Lysate)

-

For Suspension Cells:

-

Collect 2-5 x 10⁶ cells by centrifugation at 250 x g for 10 minutes.[8][9]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[7][9]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube and keep on ice.

-

-

For Adherent Cells:

-

Induce apoptosis or treat cells as desired.

-

Scrape cells and collect them in a tube.

-

Centrifuge at 600 g for 5 minutes at 4°C and discard the supernatant.[15]

-

Proceed with the lysis steps as described for suspension cells.

-

2. Assay Reaction

-

It is recommended to determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay). For each reaction, use 100-200 µg of total protein.[9]

-

Prepare the complete 2x Reaction Buffer by adding 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer for a final concentration of 10 mM. Prepare this fresh just before use.[7][8][9]

-

In a 96-well flat-bottom microplate, add the following to each well:

-

50 µL of cell lysate (or 100-200 µg protein adjusted to 50 µL with Dilution Buffer).

-

50 µL of complete 2x Reaction Buffer.

-

5 µL of 4 mM this compound substrate (final concentration 200 µM).[11]

-

-

Include control wells:

-

Blank Control: 50 µL Cell Lysis Buffer, 50 µL complete 2x Reaction Buffer, 5 µL this compound.

-

Negative Control: 50 µL lysate from untreated cells, 50 µL complete 2x Reaction Buffer, 5 µL this compound.

-

-

Mix the contents of the wells gently.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8][9]

3. Measurement

Data Analysis

-

Subtract the absorbance value of the blank control from all other readings.

-

The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the negative control.

Fold Increase = (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)

Experimental Workflow Diagram

Representative Data

The following table shows example data obtained from a caspase-1 activity assay. Jurkat cells were treated with an apoptosis-inducing agent for 6 hours.

| Sample | Treatment | Protein (µg) | Absorbance (405 nm) | Corrected Absorbance (Sample - Blank) | Fold Increase |

| 1 | Blank | 0 | 0.105 | - | - |

| 2 | Untreated Control | 150 | 0.250 | 0.145 | 1.0 |

| 3 | Treated Sample | 150 | 0.855 | 0.750 | 5.17 |

Note: This data is for illustrative purposes only. Actual results may vary depending on the cell type, treatment, and experimental conditions.

References

- 1. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase 1 - Wikipedia [en.wikipedia.org]

- 3. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Small Molecule Active Site Directed Tools for Studying Human Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase Assay Kits - Elabscience® [elabscience.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. abcam.com [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]

- 14. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. antbioinc.com [antbioinc.com]

Application Notes and Protocols for Suc-YVAD-pNA Assay with Purified Recombinant Caspase-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a crucial role in the innate immune response by acting as a direct sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. This sensing triggers the non-canonical inflammasome pathway, leading to pyroptosis, a form of pro-inflammatory cell death, and the maturation of pro-inflammatory cytokines. The chromogenic substrate Suc-YVAD-pNA (Suc-Tyr-Val-Ala-Asp-p-nitroanilide) is a tool for studying the enzymatic activity of caspase-4.[1] This substrate contains the peptide sequence YVAD, which is recognized and cleaved by caspase-4. Upon cleavage, the p-nitroanilide (pNA) moiety is released, resulting in a yellow color that can be quantified by measuring its absorbance at 405 nm. This colorimetric assay provides a straightforward and sensitive method for determining the activity of purified recombinant caspase-4 and for screening potential inhibitors.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the peptide substrate by active caspase-4. The reaction releases the chromophore p-nitroanilide (pNA), which leads to an increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-4 activity under the given assay conditions.

Data Presentation

The following table provides a template for summarizing the kinetic parameters of purified recombinant caspase-4 with the this compound substrate. Note that specific values for Km, Vmax, kcat, and kcat/Km are dependent on experimental conditions and should be determined empirically.

| Parameter | Description | Representative Value |

| Km (μM) | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | To be determined by the user |

| Vmax (U/mg) | Maximum initial velocity of the reaction. | To be determined by the user |

| kcat (s⁻¹) | Catalytic constant or turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | To be determined by the user |

| kcat/Km (M⁻¹s⁻¹) | Catalytic efficiency of the enzyme. | To be determined by the user |

Experimental Protocols

Materials and Reagents

-

Purified Recombinant Human Caspase-4

-

This compound substrate

-

Caspase Assay Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Reagents

-

Caspase Assay Buffer: Prepare a stock solution of the assay buffer without DTT. The DTT should be added fresh to the required volume of buffer just before use to a final concentration of 10 mM.

-

This compound Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10-20 mM. Store the stock solution at -20°C, protected from light.

-

Purified Recombinant Caspase-4: The concentration of the purified enzyme should be determined using a standard protein quantification method (e.g., BCA assay). Dilute the enzyme in Caspase Assay Buffer to the desired working concentration immediately before use.

Assay Procedure

-

Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:

-

X μL of Caspase Assay Buffer

-

Y μL of Purified Recombinant Caspase-4

-

Total volume per well should be brought to 90 μL with Caspase Assay Buffer.

Note: The optimal concentration of caspase-4 should be determined empirically but is typically in the nanomolar range. Include appropriate controls, such as a blank (no enzyme) and a negative control (enzyme with a known inhibitor).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate to the reaction temperature.

-

Initiate the Reaction: Add 10 μL of the this compound substrate solution (diluted in Caspase Assay Buffer to the desired final concentration, typically 50-200 μM) to each well to start the reaction. The final reaction volume will be 100 μL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.

-

Convert the rate of absorbance change to the rate of pNA release using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate and fit the data to the Michaelis-Menten equation.

-

Visualizations

Caspase-4 Non-Canonical Inflammasome Signaling Pathway

Caption: Non-canonical inflammasome pathway initiated by caspase-4.

Experimental Workflow for Caspase-4 Activity Assay

Caption: Workflow for the this compound assay with caspase-4.

References

Decoding Caspase-1 Activity: A Guide to Using Suc-YVAD-pNA

For researchers, scientists, and drug development professionals, accurately quantifying caspase-1 activity is crucial for understanding inflammation, immune response, and the efficacy of therapeutic interventions. This application note provides a detailed protocol and data analysis guide for the colorimetric assay of caspase-1 activity using the chromogenic substrate Suc-YVAD-pNA.

Principle of the Assay

The assay leverages the specific proteolytic activity of caspase-1. The enzyme recognizes and cleaves the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) present in the substrate this compound.[1][2] Upon cleavage, p-nitroaniline (pNA), a chromophore, is released.[3][4] The amount of liberated pNA can be quantified by measuring its absorbance at 405 nm.[3][4][5] The intensity of the color is directly proportional to the caspase-1 activity in the sample.[4]

Caspase-1 Activation Signaling Pathway

Caspase-1 is a key inflammatory caspase that, once activated, initiates a pro-inflammatory response.[6][7] It is synthesized as an inactive zymogen, pro-caspase-1.[8] Activation occurs through its recruitment into a multi-protein complex called the inflammasome.[7] Various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), can trigger the assembly of the inflammasome.[9] This assembly leads to the autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which then form the active heterotetramer.[7][10] Activated caspase-1 proceeds to cleave pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms, and also cleaves Gasdermin D to induce pyroptosis, a form of inflammatory cell death.[7][11]

Caption: Caspase-1 activation via the inflammasome.

Experimental Protocol

This protocol provides a general framework for measuring caspase-1 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.

I. Reagent Preparation

| Reagent | Preparation | Storage |

| Lysis Buffer | 100 mM HEPES (pH 7.2), 10% Sucrose, 0.1% CHAPS, 1 mM EDTA.[12] | 4°C |

| 2X Reaction Buffer | 100 mM HEPES (pH 7.2), 10% Sucrose, 0.1% CHAPS, 20 mM DTT (add fresh).[13] | 4°C (without DTT) |

| This compound Substrate | 4 mM stock solution in DMSO.[13] | -20°C (protect from light) |

| pNA Standard | 10 mM stock solution in DMSO.[14] | -20°C |

II. Sample Preparation (Cell Lysates)

-

Induce apoptosis or the desired cellular response in your experimental cell population. Prepare a parallel culture of uninduced cells as a negative control.

-

Harvest cells (e.g., 2-5 x 10^6 cells) by centrifugation at 600 x g for 5 minutes at 4°C.[14]

-

Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Lysis Buffer per 2 x 10^6 cells.[14]

-

Incubate the lysate on ice for 10-15 minutes.[14]

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube. This is your sample.

-

Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).[4][11] It is recommended to use 100-200 µg of protein per assay.

III. Assay Procedure

Caption: Workflow for the caspase-1 activity assay.

-

Prepare a pNA Standard Curve:

-

Set up the Assay Plate:

-

In separate wells of the 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein).

-

Include the following controls:

-

Blank: 50 µL of Lysis Buffer without cell lysate.

-

Negative Control: Lysate from uninduced cells.

-

-

Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well containing the samples and controls.[13]

-

-

Initiate the Reaction:

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[13] The incubation time may need to be optimized.

-

-

Measurement:

Data Analysis and Calculation

-

pNA Standard Curve:

-

Subtract the absorbance of the 0 µM pNA standard (blank) from all other pNA standard readings.

-

Plot the corrected absorbance values against the known pNA concentrations to generate a standard curve.

-

Determine the equation of the line (y = mx + c), where y is the absorbance and x is the concentration of pNA.

-

-

Calculate pNA Concentration in Samples:

-

Subtract the absorbance of the blank (Lysis Buffer + Reaction Buffer + Substrate) from the absorbance readings of your samples.

-

Use the equation from the pNA standard curve to calculate the concentration of pNA produced in each sample.

-

-

Calculate Caspase-1 Activity:

-

The activity of caspase-1 can be expressed in terms of the amount of pNA released per unit of time per amount of protein.

-

Formula: Caspase-1 Activity (nmol pNA / min / mg protein) = (Concentration of pNA (µM) * Total reaction volume (µL)) / (Incubation time (min) * Protein amount (mg) * 1000)

-

Alternatively, the results can be expressed as a fold increase in activity compared to the uninduced control.[5]

-

Formula: Fold Increase = (Absorbance of induced sample - Absorbance of blank) / (Absorbance of uninduced sample - Absorbance of blank)

-

Quantitative Data Summary

| Parameter | Recommended Value | Reference |

| Cell Number per Assay | 2-5 x 10^6 | |

| Protein Amount per Assay | 100-200 µg | [4] |

| This compound Final Concentration | ~0.2 mM | [12][14] |

| Incubation Temperature | 37°C | [13][14] |

| Incubation Time | 1-2 hours | [13] |

| Absorbance Wavelength | 405 nm | [3][4] |

| pNA Standard Curve Range | 0 - 200 µM | [14] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background reading | Contamination of reagents; Insufficient washing of cells. | Use fresh, sterile reagents; Ensure thorough washing of cell pellets. |

| Low or no activity | Inactive enzyme; Insufficient protein concentration; Inhibitors present in the sample. | Use fresh lysates; Increase protein amount; Dilute the sample to reduce inhibitor concentration. |

| Non-linear reaction rate | Substrate depletion; Enzyme instability. | Reduce incubation time or protein concentration; Ensure proper storage of lysates. |

By following this detailed protocol and data analysis guide, researchers can obtain reliable and reproducible measurements of caspase-1 activity, facilitating advancements in inflammation research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase 1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cephamls.com [cephamls.com]

- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. antbioinc.com [antbioinc.com]

Application Notes and Protocols for Suc-YVAD-pNA Caspase-1 Assay in a 96-Well Plate Reader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It is responsible for the processing and activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis. The activation of caspase-1 is tightly regulated by multi-protein complexes called inflammasomes, which assemble in response to various pathogenic and endogenous danger signals.[1][3][4][5] Given its pivotal role in inflammation, caspase-1 is a key therapeutic target for a range of inflammatory diseases.